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Compound of Interest

Compound Name:
2-(5-Chloro-2-nitrophenoxy)-

ethylamine

CAS No.: 1248814-38-1

Cat. No.: B1468432

Get Quote

Structural Characterization, Synthetic Protocols, and Utility in Heterocyclic Scaffold

Construction

Part 1: Structural Informatics & Core Identity
Chemical Identity
2-(5-Chloro-2-nitrophenoxy)-ethylamine is a specialized aromatic ether widely utilized as a

strategic intermediate in the synthesis of 1,4-benzoxazine derivatives. Its structure features a

2,5-disubstituted benzene ring linked to an ethylamine chain via an ether bridge. The presence

of the nitro group at the ortho position relative to the ether linkage is critical, as it enables

reductive cyclization—a key transformation in generating pharmacologically active

heterocycles.
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Property Data Specification

IUPAC Name 2-(5-Chloro-2-nitrophenoxy)ethanamine

Common Name 5-Chloro-2-nitrophenoxyethylamine

Molecular Formula C₈H₉ClN₂O₃

Molecular Weight 216.62 g/mol

Canonical SMILES NCCOc1c([O-])ccc(Cl)c1

InChI Key (Predicted) Computable from SMILES

LogP (Predicted) ~1.3 - 1.6

H-Bond Donors/Acceptors 2 / 4

SMILES Code Analysis
The SMILES string NCCOc1c([O-])ccc(Cl)c1 encodes the precise connectivity required for

chemoinformatic parsing:

NCCO: Defines the primary amine tail attached to the ethoxy linker.

c1...c1: Denotes the aromatic phenyl ring.

c([O-]): Specifies the nitro group at the ortho position (relative to the ether).

ccc(Cl): Places the chlorine atom at the meta position relative to the nitro group (position 5 of

the ring).

Part 2: Synthetic Pathways & Protocols[1][2]
Retrosynthetic Analysis
The synthesis of 2-(5-Chloro-2-nitrophenoxy)-ethylamine is governed by the need to

establish the aryl-alkyl ether bond without compromising the nitro group or the primary amine.

Strategy A (Recommended):O-Alkylation of 5-chloro-2-nitrophenol with a protected nitrogen

electrophile (e.g., N-(2-bromoethyl)phthalimide). This method prevents polyalkylation and
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ensures regioselective O-alkylation over N-alkylation.

Strategy B (Direct): Reaction of 5-chloro-2-nitrophenol with 2-chloroethylamine

hydrochloride. While more direct, this route requires careful pH control to prevent

polymerization of the aziridine intermediate formed in situ.

Strategy C (Alternative): Nucleophilic Aromatic Substitution (

) of 2,4-dichloronitrobenzene with ethanolamine. Note: This route is generally discouraged
for this specific target because aliphatic amines preferentially attack via the nitrogen, yielding
the aniline derivative (2-(5-chloro-2-nitrophenylamino)ethanol) rather than the ether.

Detailed Experimental Protocol (Strategy A: Phthalimide
Route)
This protocol prioritizes purity and scalability, utilizing the Gabriel synthesis modification to

introduce the amine.

Phase 1: Ether Formation
Reagents: 5-Chloro-2-nitrophenol (1.0 eq), N-(2-bromoethyl)phthalimide (1.1 eq), Potassium

Carbonate (

, 2.0 eq), DMF (anhydrous).

Procedure:

Charge a reaction vessel with 5-chloro-2-nitrophenol and

in DMF. Stir at 60°C for 30 minutes to form the phenoxide anion.

Add N-(2-bromoethyl)phthalimide portion-wise.

Heat the mixture to 90°C and stir for 4-6 hours. Monitor by TLC (Hexane/EtOAc).

Workup: Pour into ice water. Filter the precipitate (phthalimide intermediate). Wash with

water and cold ethanol.

Phase 2: Deprotection (Hydrazinolysis)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1468432?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagents: Phthalimide intermediate (from Phase 1), Hydrazine hydrate (3.0 eq), Ethanol.

Procedure:

Suspend the intermediate in ethanol.

Add hydrazine hydrate dropwise.

Reflux for 2-3 hours. A white precipitate (phthalhydrazide) will form.

Purification: Cool to room temperature. Acidify with 1M HCl to pH 2. Filter off the

phthalhydrazide by-product.

Basify the filtrate with NaOH to pH 10 and extract with Dichloromethane (DCM).

Dry organic layer (

) and concentrate to yield 2-(5-Chloro-2-nitrophenoxy)-ethylamine as a yellow oil/solid.

Synthesis & Cyclization Workflow Diagram
The following diagram illustrates the transformation from the phenol precursor to the target

amine and its subsequent cyclization to the benzoxazine scaffold.
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Figure 1: Step-wise synthetic pathway from commercial phenols to the target amine and its

downstream benzoxazine scaffold.
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Part 3: Applications in Drug Discovery
The Benzoxazine Scaffold
The primary utility of 2-(5-Chloro-2-nitrophenoxy)-ethylamine lies in its role as a "masked"

benzoxazine. Upon reduction of the nitro group to an aniline, the molecule undergoes a rapid

intramolecular condensation with the pendant alkylamine chain (often requiring an

aldehyde/ketone linker or direct displacement if a leaving group were present, but in this

specific structure, the reduction yields 2-(2-aminoethoxy)-5-chloroaniline).

To close the ring to form 7-chloro-3,4-dihydro-2H-1,4-benzoxazine, a one-carbon bridge (e.g.,

formaldehyde, phosgene, or CDI) or a two-carbon bridge (oxalyl chloride) is typically inserted

between the newly formed aniline nitrogen and the ethylamine nitrogen.

Key Therapeutic Areas:

Dopaminergic Agents: Benzoxazine derivatives are frequently explored as D2/D3 agonists.

Anticoagulants: Structural analogs are found in Factor Xa inhibitors.

Antihypertensives: Related to the structure of phenoxybenzamine.

Mechanism of Action (Chemoinformatic View)
The molecule serves as a Pharmacophore Linker. The ethylamine chain provides flexibility and

a basic nitrogen for salt formation (improving solubility), while the chloronitrobenzene core

provides a rigid, electron-deficient aromatic system suitable for pi-stacking interactions in

protein binding pockets.
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Figure 2: Pharmacophore feature map of 2-(5-Chloro-2-nitrophenoxy)-ethylamine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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